molecular formula C16H18N2O4S B2523885 Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 899525-00-9

Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2523885
CAS RN: 899525-00-9
M. Wt: 334.39
InChI Key: MTLKXQBCYMGIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to the one of interest, has been utilized as a precursor for synthesizing new heterocycles with demonstrated potent anticancer activity against colon HCT-116 human cancer cell line. The synthesis approach enabled the creation of compounds with significant inhibition effects on cancer cell proliferation, highlighting its potential as a valuable tool in anticancer drug development (Abdel-Motaal, M., Alanzy, Asmaa L., & Asem, M., 2020).

Antimicrobial and Antioxidant Properties

Another derivative, Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, synthesized through a simple procedure, has been screened for antimicrobial and antioxidant activities. Certain compounds among the synthesized showed excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. This research underscores the compound's utility in developing new antimicrobial and antioxidant agents, which could be beneficial in treating infections and preventing oxidative stress-related diseases (Raghavendra, K., Renuka, N., Kameshwar, Vivek H., et al., 2016).

Heterocyclic Synthesis

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a crucial building block in the synthesis of various heterocyclic compounds. For instance, it has been employed in the synthesis of thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems. These heterocycles, attached to the lauryl group, were synthesized and tested for antimicrobial activity, highlighting the compound's versatility in creating novel heterocyclic systems with potential biological activities (Hemdan, M. & Abd El-Mawgoude, Heba Kamal, 2015).

Synthesis of Lignan Conjugates

The compound and its derivatives have been explored for the synthesis of lignan conjugates via cyclopropanation, demonstrating antimicrobial and antioxidant studies. These conjugates have shown significant biological activities, suggesting the potential for developing therapeutic agents based on this chemical framework (Raghavendra, K., et al., 2016).

properties

IUPAC Name

ethyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-21-16(20)13-10-6-4-5-7-12(10)23-15(13)17-14(19)11-8-9(2)18-22-11/h8H,3-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLKXQBCYMGIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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